molecular formula C13H14N2O2 B1482777 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid CAS No. 2097973-33-4

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1482777
CAS No.: 2097973-33-4
M. Wt: 230.26 g/mol
InChI Key: HYCLXJRXCACVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid” is a compound that contains a pyrazole ring. Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” was not found in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, a study on the synthesis and antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

  • Anti-inflammatory Agents : Novel pyrazole derivatives have shown potential as promising anti-inflammatory and antimicrobial agents, with some compounds demonstrating significant activity with a good safety margin and no ulcerogenic effect (Bekhit et al., 2005).

Chemical Synthesis

  • Catalysis and Polymerization : Pyrazolyl compounds have been utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide, offering an environmentally friendly approach to polymer synthesis with high selectivity and moderate molecular weights (Matiwane et al., 2020).

  • Corrosion Inhibition : Research into pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media combines experimental and theoretical approaches to demonstrate high inhibition efficiency, offering insights into the mechanisms of corrosion protection (Lgaz et al., 2018).

Molecular Structure and Analysis

  • Structural Characterization : Studies also include the structural, spectral, and theoretical investigation of pyrazole-4-carboxylic acid derivatives, contributing to the understanding of their chemical properties and potential applications in various domains (Viveka et al., 2016).

Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-15-9-11(8-12(16)17)13(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCLXJRXCACVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

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